

# Telaglenastat Demonstrates Potent Anti-Tumor Activity in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GMA-839  |           |
| Cat. No.:            | B1671973 | Get Quote |

#### For Immediate Release

SOUTH SAN FRANCISCO, Calif., Dec. 8, 2025 – New comparative analyses of preclinical data highlight the significant anti-tumor activity of telaglenastat (CB-839), a first-in-class glutaminase inhibitor, in patient-derived xenograft (PDX) models across various cancer types. These studies, which provide a head-to-head look at telaglenastat's efficacy against other therapeutic agents, underscore its potential as a cornerstone of combination therapy in oncology. The findings are particularly relevant for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of cancer metabolism-targeted therapies.

Telaglenastat targets a key metabolic vulnerability in cancer cells by inhibiting glutaminase (GLS), an enzyme crucial for the conversion of glutamine to glutamate.[1][2] This process is essential for the growth and survival of many tumors, which rely on glutamine as a primary source of carbon for the tricarboxylic acid (TCA) cycle and for the production of vital molecules like glutathione.[1][2] By blocking this pathway, telaglenastat effectively starves cancer cells of the necessary fuel for proliferation.[1]

# Comparative Efficacy in Patient-Derived Xenograft Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered highly predictive of clinical outcomes.[3] In







multiple PDX studies, telaglenastat has demonstrated robust anti-tumor activity, both as a monotherapy and in combination with standard-of-care agents.

While comprehensive tabular data from direct head-to-head studies in PDX models is not extensively available in the public domain, published graphical data and preclinical study descriptions allow for a comparative summary of telaglenastat's performance.

Table 1: Summary of Telaglenastat Anti-Tumor Activity in Xenograft Models



| Tumor Type                                             | Model               | Treatment<br>Arms                                                                   | Key Findings                                                                                                    | Citation(s) |
|--------------------------------------------------------|---------------------|-------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-------------|
| Head and Neck<br>Squamous Cell<br>Carcinoma<br>(HNSCC) | CAL-27<br>Xenograft | Vehicle, Telaglenastat (200 mg/kg BID), Ionizing Radiation (IR), Telaglenastat + IR | Combination treatment significantly reduced tumor volume compared to vehicle, telaglenastat alone, or IR alone. | [4][5]      |
| Head and Neck<br>Squamous Cell<br>Carcinoma<br>(HNSCC) | HN5 Xenograft       | Vehicle, Telaglenastat (200 mg/kg BID), Ionizing Radiation (IR), Telaglenastat + IR | Combination treatment significantly reduced tumor volume compared to telaglenastat alone.                       | [4]         |
| Lung Cancer                                            | H460 Xenograft      | Control,<br>Telaglenastat,<br>Radiation,<br>Telaglenastat +<br>Radiation            | Telaglenastat in combination with radiation increased the response to radiotherapy by 30%.                      | [6][7]      |
| Colorectal<br>Cancer (WT<br>KRAS)                      | CXF1784 PDX         | αEGFR mAb,<br>Telaglenastat<br>(CB-839),<br>Telaglenastat +<br>αEGFR mAb            | Combination<br>therapy showed<br>a response in<br>this PDX model.                                               | [1]         |



| Colorectal<br>Cancer (WT<br>KRAS) | CXF233 PDX       | αEGFR mAb, Telaglenastat (CB-839), Telaglenastat + αEGFR mAb               | Combination<br>therapy resulted<br>in a growth<br>delay.                                                           | [1] |
|-----------------------------------|------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|-----|
| Renal Cell<br>Carcinoma<br>(RCC)  | Caki-1 Xenograft | Vehicle, Cabozantinib, Telaglenastat, Cabozantinib + Telaglenastat         | The combination of cabozantinib and telaglenastat resulted in reduced tumor growth compared to either agent alone. | [8] |
| Renal Cell<br>Carcinoma<br>(RCC)  | Xenograft Model  | Vehicle,<br>Everolimus,<br>Telaglenastat,<br>Everolimus +<br>Telaglenastat | Enhanced anti- tumor activity was observed with the combination of everolimus and telaglenastat.                   | [8] |

Note: The table summarizes findings from various preclinical xenograft studies. Direct comparison of absolute tumor growth inhibition across different studies should be done with caution due to variations in experimental design.

## **Experimental Protocols**

Detailed, standardized protocols for PDX studies involving telaglenastat are often proprietary. However, based on published literature, a general methodology can be outlined.

## **Establishment of Patient-Derived Xenografts**

 Tumor Implantation: Fresh tumor tissue obtained from consenting patients is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[3]



Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Once the tumor reaches a larger volume (e.g., >1000 mm³), it is harvested, fragmented, and re-implanted into new cohorts of mice for expansion. This process is typically repeated for a limited number of passages to maintain the genetic and phenotypic characteristics of the original patient tumor.

## **Drug Administration and Efficacy Evaluation**

- Treatment Initiation: Once tumors in the experimental cohorts reach a predetermined volume, mice are randomized into treatment groups.
- Dosing: Telaglenastat (CB-839) is typically administered orally, twice daily (BID), at doses ranging from 200 mg/kg.[4][9] Comparator agents are administered according to established protocols.
- Tumor Volume Measurement: Tumor dimensions are measured at regular intervals (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Other endpoints may include changes in biomarkers, body weight (as a measure of toxicity), and survival.





Click to download full resolution via product page



**Figure 1.** A generalized workflow for evaluating the anti-tumor activity of Telaglenastat in patient-derived xenograft (PDX) models.

# Mechanism of Action: Targeting Cancer Metabolism and Signaling

Telaglenastat's primary mechanism of action is the inhibition of glutaminase, which has significant downstream effects on cancer cell metabolism and survival pathways.

By blocking the conversion of glutamine to glutamate, telaglenastat depletes the cell of a key substrate for the TCA cycle, thereby reducing energy production. Furthermore, the reduction in glutamate levels impairs the synthesis of glutathione, a critical antioxidant, leading to increased oxidative stress and DNA damage within cancer cells.[4][5]

Recent studies have also revealed a link between glutamine metabolism and the mTOR signaling pathway. The inhibition of glutaminase by telaglenastat can lead to the downregulation of the PI3K/mTOR pathway, a central regulator of cell growth and proliferation. [8] This dual action on both metabolic and signaling pathways likely contributes to the synergistic anti-tumor effects observed when telaglenastat is combined with inhibitors of the mTOR pathway, such as everolimus.[8]





### Click to download full resolution via product page

**Figure 2.** Telaglenastat's mechanism of action, inhibiting glutaminase and impacting downstream metabolic and signaling pathways.

## Conclusion



The available preclinical data from patient-derived xenograft models strongly support the antitumor activity of telaglenastat, particularly in combination with other targeted therapies. By disrupting fundamental metabolic processes that cancer cells rely on, telaglenastat represents a promising therapeutic strategy. Further research and clinical trials are warranted to fully elucidate its efficacy across a broader range of malignancies and in diverse patient populations.

Contact: [Insert Contact Information]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. championsoncology.com [championsoncology.com]
- 4. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaminase inhibitor CB-839 increases radiation sensitivity of lung tumor cells and human lung tumor xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]



• To cite this document: BenchChem. [Telaglenastat Demonstrates Potent Anti-Tumor Activity in Patient-Derived Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671973#validating-the-anti-tumor-activity-of-telaglenastat-in-patient-derived-xenografts]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com